N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine
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Overview
Description
N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a fluoro and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-fluoro-4-methoxybenzaldehyde, undergoes a reductive amination reaction with cyclopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Cyclopropanation: The benzylamine intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent like diiodomethane in the presence of a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the benzene ring can enhance binding affinity and selectivity towards these targets. The cyclopropane ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine
- N-(3-Fluoro-4-methoxybenzyl)cyclopropanamine
- N-(4-Fluoro-2-methylbenzyl)cyclopropanamine
Uniqueness
N-(2-Fluoro-4-methoxybenzyl)cyclopropanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.
Properties
IUPAC Name |
N-[(2-fluoro-4-methoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-10-5-2-8(11(12)6-10)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUELQMGROOSEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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